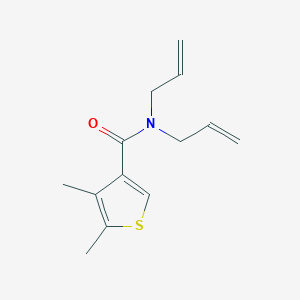
5-(4'-nitro-4-biphenylyl)-2,4-diphenyl-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4'-nitro-4-biphenylyl)-2,4-diphenyl-1H-imidazole (referred to as NBDPI) is a chemical compound that has been the focus of scientific research for its potential applications in various fields.
Mechanism of Action
The mechanism of action of NBDPI is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in cells. NBDPI has been shown to inhibit the activity of protein kinases, which are involved in the regulation of cell growth and division. NBDPI has also been found to block the production of inflammatory cytokines, which are involved in the immune response.
Biochemical and Physiological Effects
NBDPI has been shown to have various biochemical and physiological effects, depending on the target molecule or pathway. In cells, NBDPI has been found to induce apoptosis, or programmed cell death, in cancer cells. NBDPI has also been shown to inhibit the growth and migration of cancer cells, as well as the formation of blood vessels that supply nutrients to tumors. In addition, NBDPI has been found to reduce the production of reactive oxygen species, which are involved in oxidative stress and inflammation.
Advantages and Limitations for Lab Experiments
NBDPI has several advantages for lab experiments, including its high yield synthesis, low toxicity, and fluorescent properties. NBDPI can be easily incorporated into various biological and material systems, allowing for the monitoring and manipulation of specific molecules or pathways. However, NBDPI also has some limitations, such as its potential interference with other fluorescent probes and its limited solubility in aqueous solutions.
Future Directions
For NBDPI research include the development of more efficient synthesis methods and the identification of new targets and pathways for NBDPI inhibition.
Synthesis Methods
The synthesis of NBDPI involves the reaction of 4-nitrobiphenyl, benzil, and ammonium acetate in ethanol. The reaction is carried out under reflux for several hours, followed by filtration, washing, and recrystallization to obtain NBDPI in high yield.
Scientific Research Applications
NBDPI has been extensively studied for its potential applications in various fields, including biochemistry, pharmacology, and material science. In biochemistry, NBDPI has been used as a fluorescent probe to study the structure and function of proteins and enzymes. In pharmacology, NBDPI has been investigated for its potential as a drug candidate for the treatment of cancer, inflammation, and infectious diseases. In material science, NBDPI has been used as a building block for the synthesis of functional materials, such as polymers and nanoparticles.
properties
IUPAC Name |
5-[4-(4-nitrophenyl)phenyl]-2,4-diphenyl-1H-imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H19N3O2/c31-30(32)24-17-15-20(16-18-24)19-11-13-22(14-12-19)26-25(21-7-3-1-4-8-21)28-27(29-26)23-9-5-2-6-10-23/h1-18H,(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGINIFIYZMEUBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(NC(=N2)C3=CC=CC=C3)C4=CC=C(C=C4)C5=CC=C(C=C5)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[4-(4-nitrophenyl)phenyl]-2,4-diphenyl-1H-imidazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-(2,5-dimethoxyphenyl)-1-{[2-(5-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]carbonyl}vinyl)benzamide](/img/structure/B4970067.png)
![1-[(5-methyl-2-furyl)methyl]-4-(4-nitrophenyl)piperazine](/img/structure/B4970075.png)
![N-1,3-benzodioxol-5-yl-5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4970084.png)
![N-(4-{N-[(8-chloro-2-phenyl-4-quinolinyl)carbonyl]ethanehydrazonoyl}phenyl)-2,2-dimethylpropanamide](/img/structure/B4970092.png)
![2-(4-{[2-(4-methoxy-2,5-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-piperazinyl)-1,3-benzothiazole](/img/structure/B4970096.png)
![N-(5-chloro-2-hydroxyphenyl)-2-[(4-fluorophenyl)thio]acetamide](/img/structure/B4970102.png)

![4-{[4-(2-aminoethyl)-1-piperazinyl]methyl}-2,6-di-tert-butylphenol](/img/structure/B4970112.png)

![1-[1-(2-pyridinylcarbonyl)-3-piperidinyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B4970138.png)
![N-[(allylamino)carbonothioyl]-3-methylbutanamide](/img/structure/B4970146.png)
![3,4-dichloro-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B4970155.png)
